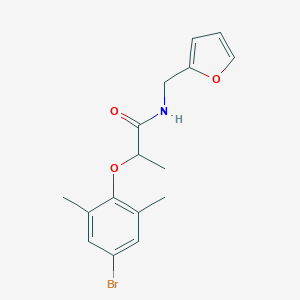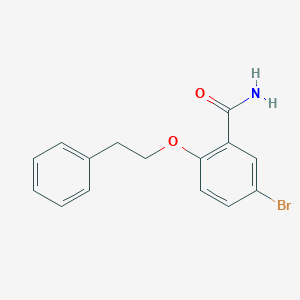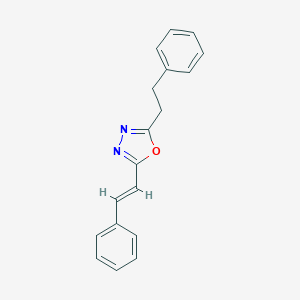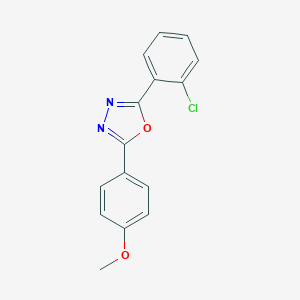![molecular formula C14H13N3O4 B250590 Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate, also known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPEB is a pyrimidine derivative that belongs to the class of benzoates.
Mécanisme D'action
The mechanism of action of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate is not fully understood. However, it has been proposed that Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in synaptic plasticity and is important for learning and memory. By blocking the NMDA receptor, Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate may protect neurons from excitotoxicity and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has a number of biochemical and physiological effects. Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. Additionally, Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate in lab experiments is its high potency. Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate is its low solubility in water. This can make it difficult to administer in experiments and may require the use of organic solvents.
Orientations Futures
There are several future directions for research on Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate. One area of interest is in the development of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate analogs that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate and its potential therapeutic applications in various fields of research. Finally, research is needed to determine the safety and efficacy of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate in humans.
Conclusion:
In conclusion, Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate, or Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate, is a chemical compound that has potential therapeutic applications in various fields of research. The synthesis of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate involves the reaction between 2-aminopyrimidine and 4-(2-bromoethoxy)benzoic acid methyl ester. Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been found to have neuroprotective and anti-inflammatory properties and has been studied for its potential use in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate involves the reaction between 2-aminopyrimidine and 4-(2-bromoethoxy)benzoic acid methyl ester. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is purified by column chromatography to obtain pure Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate.
Applications De Recherche Scientifique
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been studied for its potential therapeutic applications in various fields of research. One of the major areas of interest is in the treatment of neurological disorders. Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C14H13N3O4 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
methyl 4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H13N3O4/c1-20-13(19)10-3-5-11(6-4-10)21-9-12(18)17-14-15-7-2-8-16-14/h2-8H,9H2,1H3,(H,15,16,17,18) |
Clé InChI |
ZVPGPIRCWCPONN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)


![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)

![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)

![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)